molecular formula C24H25N3O2S B2804889 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide CAS No. 478077-20-2

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide

Cat. No. B2804889
CAS RN: 478077-20-2
M. Wt: 419.54
InChI Key: QNSSILOZLPVQSE-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide, also known as JQ1, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a critical role in regulating gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. JQ1 has emerged as a promising therapeutic agent for these diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research on sulfonamide derivatives has demonstrated promising antimicrobial and antifungal properties. For instance, a study explored the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds exhibited significant efficacy against Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential for the development of new antimicrobial agents (Hassan et al., 2009).

Anticancer Applications

Sulfonamide derivatives have also been investigated for their potential in cancer therapy. A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides revealed that certain compounds showed potent anticancer activity against various human tumor cell lines. These findings indicate that modifications to the sulfonamide structure could yield compounds with specific anticancer properties, offering a route for the development of novel oncological treatments (Żołnowska et al., 2018).

Photodynamic Therapy for Cancer Treatment

Another study highlighted the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base, which showed high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers used in photodynamic therapy, a treatment method for cancer. This suggests that sulfonamide derivatives could be key in developing effective photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral and Anti-HIV Activities

Derivatives of sulfonamide have also been tested for their antiviral activities, including anti-HIV effects. A notable study synthesized 1,4-disubstituted-1,2,3-triazolethymine derivatives and evaluated their cytotoxic activities against human cancer cell lines and their antiviral activities against HIV replication. The results showed potent activity, indicating the potential of sulfonamide derivatives as a basis for developing new antiviral agents (Almashal et al., 2020).

properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-19-20(2)27(18-21-11-5-3-6-12-21)24(26-15-9-10-16-26)23(19)17-25-30(28,29)22-13-7-4-8-14-22/h3-16,25H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSSILOZLPVQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNS(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide

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